Pharmacokinetic Profile: Zuclopenthixol Acetate vs. Dihydrochloride vs. Decanoate
Zuclopenthixol acetate's pharmacokinetic profile is defined by an intermediate Tmax of 36 hours, compared to the rapid-acting dihydrochloride (1 hour) and the long-acting decanoate (1 week) [1]. This profile is a direct consequence of its esterification and oil-based formulation, which slows absorption relative to aqueous solutions [1]. The duration of action for a single dose is 2-3 days [2].
vs Dihydrochloride 1 h
vs Decanoate 7 days
| Evidence Dimension | Time to Maximum Serum Concentration (Tmax) |
|---|---|
| Target Compound Data | 36 hours |
| Comparator Or Baseline | Zuclopenthixol Dihydrochloride: 1 hour; Zuclopenthixol Decanoate: 1 week |
| Quantified Difference | 35 hours slower than dihydrochloride; 132 hours faster than decanoate |
| Conditions | Intramuscular injection in humans, measured via serum concentrations. |
Why This Matters
This unique 2-3 day window defines its niche as an 'intermediate-acting' agent for acute psychosis management, distinct from immediate sedation or long-term maintenance, which directly impacts procurement for specific research or clinical formulation needs.
- [1] Aaes-Jørgensen T. Pharmacokinetics of three different injectable zuclopenthixol preparations. Progress in Neuro-Psychopharmacology and Biological Psychiatry. 1989; 13(Suppl): 13S-21S. View Source
- [2] Amdisen A, Nielsen MS, Dencker SJ, et al. Zuclopenthixol acetate in Viscoleo® — a new drug formulation. Acta Psychiatrica Scandinavica. 1987; 75(2): 167-173. View Source
